2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
Description
The compound 2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring a pyridazin-3(2H)-one core substituted at position 2 with a methyl group and at position 6 with a complex azetidine-triazole-phenoxymethyl moiety. Key structural attributes include:
- Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in bioactive molecules, particularly as phosphodiesterase (PDE) inhibitors or cardiovascular agents .
- Triazole ring: Synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction yielding 1,4-substituted triazoles .
- Phenoxymethyl group: Introduces lipophilicity, which may influence pharmacokinetic properties like membrane permeability.
This compound’s synthesis likely involves sequential steps: (i) functionalization of the pyridazinone core, (ii) CuAAC for triazole formation, and (iii) azetidine coupling, as inferred from analogous methodologies .
Properties
IUPAC Name |
2-methyl-6-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-22-17(25)8-7-16(20-22)18(26)23-10-14(11-23)24-9-13(19-21-24)12-27-15-5-3-2-4-6-15/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLGJVVGAKOSMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridazine core, a phenoxymethyl group, and a triazole moiety. The presence of these functional groups is expected to contribute to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of pyridazine and triazole exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing triazole rings are often associated with antifungal and antibacterial properties. Studies have shown that similar pyridazine derivatives can inhibit the growth of pathogenic microorganisms.
- Anti-inflammatory Effects : Pyridazine derivatives have been explored for their potential to inhibit inflammatory pathways. For example, some compounds have shown efficacy in inhibiting IKKβ, a key regulator in inflammatory responses .
- Anticancer Properties : Certain triazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like cyclooxygenase (COX) and protein kinases, which are crucial in various metabolic pathways.
- Modulation of Signal Transduction Pathways : By interacting with specific receptors or signaling molecules, these compounds can alter cellular responses to stimuli.
- Induction of Apoptosis : Many triazole derivatives promote programmed cell death in cancer cells through the activation of caspases and other apoptotic factors.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on IKKβ Inhibition : A study on imidazo[1,2-b]pyridazine derivatives demonstrated significant inhibition of IKKβ activity in vitro, leading to reduced TNFα levels in THP-1 cells . This suggests potential anti-inflammatory applications for similar compounds.
- Antimicrobial Testing : Research involving triazole derivatives indicated potent antifungal activity against Candida species. The mechanism was attributed to disruption of fungal cell membrane integrity.
Data Summary
The following table summarizes key findings related to the biological activities of similar compounds:
Scientific Research Applications
The compound exhibits several promising biological activities, particularly as an anti-inflammatory and antimicrobial agent. The presence of the triazole moiety is significant as triazoles are known for their biological efficacy, including antifungal and antibacterial properties.
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyridazine compounds, including those with triazole functionalities, can act as inhibitors of inflammatory pathways. For instance, imidazo[1,2-b]pyridazine derivatives have been shown to inhibit IKKbeta, a key regulator in inflammatory responses. These findings suggest that similar compounds may exhibit anti-inflammatory effects through analogous mechanisms .
Antimicrobial Properties
The incorporation of the phenoxymethyl group has been linked to enhanced antimicrobial activity. Compounds featuring triazole rings have demonstrated effectiveness against a range of pathogens, making them valuable candidates for further development as antimicrobial agents .
Synthesis Methodologies
The synthesis of 2-methyl-6-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one typically involves multi-step reactions that integrate various chemical transformations. The following methodologies are commonly employed:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This method is frequently used for synthesizing triazoles. It allows for the efficient formation of the triazole ring from azides and alkynes under mild conditions .
- Condensation Reactions : The formation of the azetidine and pyridazine frameworks often involves condensation reactions between appropriate amines and carbonyl compounds. This step is crucial for constructing the core structure of the compound .
- Functional Group Modifications : Post-synthesis modifications are essential for enhancing the biological activity and solubility of the compound. This includes introducing various substituents that can influence pharmacokinetic properties .
Case Studies
Several case studies illustrate the applications of similar compounds in therapeutic contexts:
- Study on Anti-Toxoplasma Activity : Research involving imidazo[1,2-b]pyridazine derivatives showed significant efficacy against Toxoplasma gondii in vitro, indicating potential applications in treating parasitic infections .
- Inhibition of α-glucosidase : A series of phenoxy-triazole derivatives were evaluated for their inhibitory effects on α-glucosidase, showcasing their potential as antidiabetic agents through modulation of carbohydrate metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, azetidine, and triazole motifs. Below is a comparative analysis with similar compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Pyridazinone Derivatives: The target compound differs from simpler 5-chloro-6-phenylpyridazin-3(2H)-ones (e.g., compounds 3a-3h in ) by replacing the 5-Cl/6-Ph groups with a bulky azetidine-triazole-phenoxymethyl chain.
Triazole-Containing Analogues :
- The 1,4-substituted triazole in the target compound contrasts with 1,5-substituted triazoles (e.g., from ruthenium-catalyzed reactions), which exhibit different hydrogen-bonding patterns and conformational flexibility. CuAAC-synthesized triazoles are favored for their high regioselectivity (>95% yield) and compatibility with peptide synthesis .
Azetidine Motif :
- Azetidine’s strain and compactness distinguish it from larger N-heterocycles (e.g., piperidine). Its incorporation may enhance binding to rigid enzyme pockets, as seen in protease inhibitors.
Physicochemical and Pharmacokinetic Properties
Table 2: Hypothetical Property Comparison
Notes:
- The phenoxymethyl group likely increases LogP, favoring blood-brain barrier penetration but risking solubility challenges.
- Azetidine’s rigidity may reduce off-target interactions compared to flexible alkyl chains in simpler pyridazinones.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can intermediates be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .
Azetidine Functionalization : Coupling via amidation or carbamate formation to attach the azetidine-carbonyl group .
Pyridazinone Core Construction : Cyclocondensation of hydrazines with diketones or via oxidation of dihydropyridazines .
Optimization Strategies :
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading) .
- Monitor intermediates via HPLC or LC-MS to minimize side products .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Employ , , and 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm substituent positions .
- X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., π-π stacking, van der Waals forces) using crystallographic data .
Q. How should initial biological activity screening be designed for this compound?
- Methodological Answer :
- In Vitro Assays : Prioritize enzyme inhibition (e.g., kinases, proteases) due to the triazole and pyridazinone moieties' known pharmacophore roles .
- Cytotoxicity Profiling : Use cell lines (e.g., HeLa, HEK293) with MTT assays to assess preliminary toxicity .
- Dose-Response Studies : Apply logarithmic concentration ranges (1 nM–100 µM) to calculate IC values .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Screen against target proteins (e.g., EGFR, COX-2) to identify binding modes and optimize substituent interactions .
- Reaction Path Search : Employ algorithms (e.g., GRRM) to explore feasible synthetic pathways and transition states .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent) across labs .
- Purity Validation : Use HPLC (>95% purity) and elemental analysis to rule out batch variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. How can reaction conditions be optimized using statistical experimental design?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like solvent polarity, catalyst type, and reaction time .
- Response Surface Methodology (RSM) : Model interactions between parameters to maximize yield and minimize byproducts .
- Case Study : For CuAAC reactions, optimal conditions may involve 10 mol% CuI, DMF:HO (3:1), and 60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
